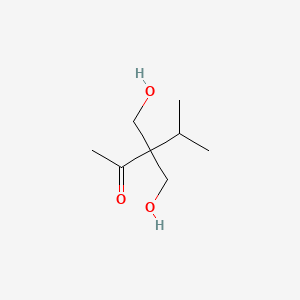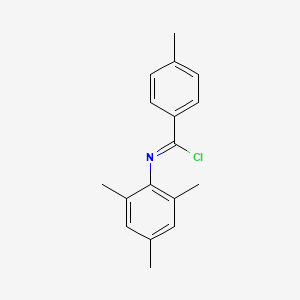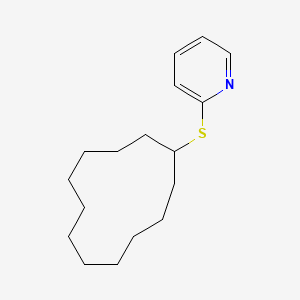
N,N-Dipropyl-3-(trimethoxysilyl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dipropyl-3-(trimethoxysilyl)propan-1-amine: is an organosilane compound characterized by the presence of both amine and silane functional groups. This compound is notable for its ability to form strong bonds with both organic and inorganic substrates, making it a valuable agent in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dipropyl-3-(trimethoxysilyl)propan-1-amine typically involves the reaction of 3-chloropropyltrimethoxysilane with dipropylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
3-chloropropyltrimethoxysilane+dipropylamine→this compound+HCl
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the silicon atom, where the methoxy groups can be replaced by other nucleophiles.
Hydrolysis: In the presence of water, the methoxy groups can hydrolyze to form silanol groups, which can further condense to form siloxane bonds.
Condensation Reactions: The silanol groups formed from hydrolysis can undergo condensation reactions to form siloxane networks.
Common Reagents and Conditions:
Nucleophiles: Such as alcohols, amines, and thiols.
Catalysts: Acidic or basic catalysts can be used to accelerate hydrolysis and condensation reactions.
Solvents: Organic solvents like toluene or ethanol are commonly used.
Major Products:
Siloxane Polymers: Formed through condensation reactions.
Functionalized Silanes: Resulting from substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Surface Modification: The compound is used to modify the surface properties of materials, enhancing their adhesion, hydrophobicity, or compatibility with other materials.
Catalysis: It serves as a ligand in the preparation of catalysts for various organic transformations.
Biology and Medicine:
Drug Delivery: The compound can be used to functionalize nanoparticles for targeted drug delivery.
Biocompatible Coatings: It is employed in the development of biocompatible coatings for medical devices.
Industry:
Adhesives and Sealants: The compound is used in the formulation of adhesives and sealants to improve their bonding strength and durability.
Coatings: It is utilized in the production of protective coatings for various surfaces.
Wirkmechanismus
The mechanism of action of N,N-Dipropyl-3-(trimethoxysilyl)propan-1-amine primarily involves its ability to form covalent bonds with both organic and inorganic substrates. The silane group can hydrolyze to form silanol groups, which can then condense to form siloxane bonds with other silanol-containing surfaces. The amine group can interact with various functional groups, enhancing the compound’s reactivity and versatility.
Vergleich Mit ähnlichen Verbindungen
- N,N-Dimethyl-3-(trimethoxysilyl)propan-1-amine
- N,N-Diethyl-3-(trimethoxysilyl)propan-1-amine
- 3-(Trimethoxysilyl)propylamine
Uniqueness: N,N-Dipropyl-3-(trimethoxysilyl)propan-1-amine is unique due to its specific combination of dipropylamine and trimethoxysilane groups, which confer distinct properties such as enhanced hydrophobicity and reactivity compared to its methyl and ethyl analogs. This makes it particularly useful in applications requiring strong adhesion and durable surface modifications.
Eigenschaften
CAS-Nummer |
117856-06-1 |
|---|---|
Molekularformel |
C12H29NO3Si |
Molekulargewicht |
263.45 g/mol |
IUPAC-Name |
N,N-dipropyl-3-trimethoxysilylpropan-1-amine |
InChI |
InChI=1S/C12H29NO3Si/c1-6-9-13(10-7-2)11-8-12-17(14-3,15-4)16-5/h6-12H2,1-5H3 |
InChI-Schlüssel |
WLBHGVYLQDPNCL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)CCC[Si](OC)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(3-Methylbut-2-en-1-yl)oxy]benzamide](/img/structure/B14301490.png)

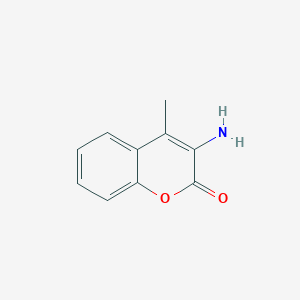
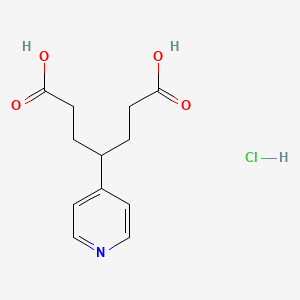
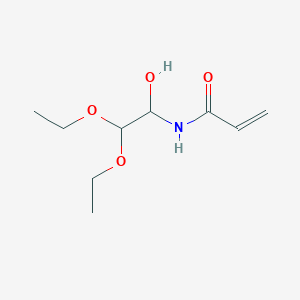
![5-[(Benzyloxy)methyl]oxolane-2-thione](/img/structure/B14301520.png)
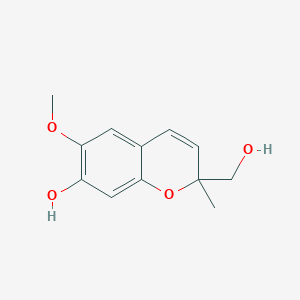
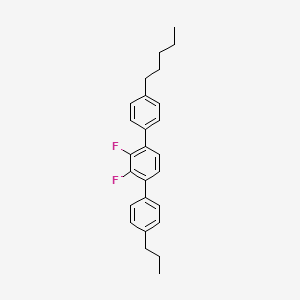
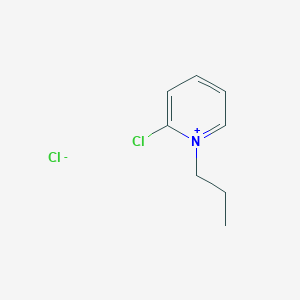
![13-[3-(4-Hydroxypentyl)oxiran-2-YL]trideca-5,8,11-trienoic acid](/img/structure/B14301551.png)
